molecular formula C11H14ClNO B7861142 3-chloro-N-cyclobutyl-4-methoxyaniline

3-chloro-N-cyclobutyl-4-methoxyaniline

Cat. No.: B7861142
M. Wt: 211.69 g/mol
InChI Key: KARXMNOKKLPNOY-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclobutyl-4-methoxyaniline is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol This compound is characterized by the presence of a chloro group, a cyclobutyl group, and a methoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclobutyl-4-methoxyaniline typically involves the reaction of 3-chloro-4-methoxyaniline with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-chloro-4-methoxyaniline+cyclobutylamineThis compound\text{3-chloro-4-methoxyaniline} + \text{cyclobutylamine} \rightarrow \text{this compound} 3-chloro-4-methoxyaniline+cyclobutylamine→this compound

The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclobutyl-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-N-cyclobutyl-4-methoxyaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclobutyl-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Lacks the cyclobutyl group, making it less sterically hindered.

    N-cyclobutyl-4-methoxyaniline: Does not have the chloro group, affecting its reactivity.

    4-Methoxyaniline: Missing both the chloro and cyclobutyl groups, resulting in different chemical properties.

Uniqueness

3-Chloro-N-cyclobutyl-4-methoxyaniline is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the chloro group allows for substitution reactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

3-chloro-N-cyclobutyl-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-5-9(7-10(11)12)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXMNOKKLPNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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